1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methoxypropan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(11-2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
HZBMPUAZHPWENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1(CC1)CN)O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Precursors
The foundational step in synthesizing the cyclopropyl core involves cyclopropanation of suitable olefinic precursors. This is typically achieved via carbene transfer reactions using diazo compounds or Simmons–Smith-type reagents:
Carbene Addition Method :
An olefinic precursor, such as an alkene bearing the desired functional groups, reacts with a diazo compound (e.g., diazomethane or its derivatives) in the presence of a transition metal catalyst (e.g., copper or rhodium). The carbene generated inserts into the double bond, forming the cyclopropane ring.Simmons–Smith Cyclopropanation :
Utilizes diiodomethane and zinc-copper couple to cyclopropanate alkenes selectively under mild conditions, providing stereocontrol and high yields.
Introduction of the Aminomethyl Group
The aminomethyl substituent is incorporated via nucleophilic substitution or reductive amination:
Formaldehyde-Mediated Aminomethylation :
The cyclopropane intermediate undergoes reaction with formaldehyde in the presence of ammonia or primary amines, facilitating the formation of the aminomethyl group at the cyclopropyl position.Reductive Amination :
An aldehyde or ketone derivative of the cyclopropane is subjected to reductive amination using ammonia or primary amines with reducing agents like sodium cyanoborohydride, yielding the aminomethyl substituent with regioselectivity.
Attachment of the Methoxypropanol Moiety
The methoxypropanol group is introduced through nucleophilic substitution or addition reactions:
Ether Formation :
Starting from a suitable precursor bearing a hydroxyl group, methylation is performed using methyl iodide or dimethyl sulfate under basic conditions to install the methoxy group.Hydroxyalkylation :
The hydroxyl group on the precursor reacts with chloromethyl methyl ether or similar alkylating agents to form the methoxyethanol segment, which is subsequently attached to the cyclopropane core.
Overall Synthetic Route
An integrated synthetic pathway based on the above steps can be summarized as follows:
Alternative and Advanced Methods
Recent research indicates potential for asymmetric synthesis and flow chemistry to improve yield and stereoselectivity:
Asymmetric Cyclopropanation :
Utilizing chiral catalysts, such as chiral rhodium complexes, can produce enantiomerically enriched cyclopropanes, enhancing biological activity profiles.Flow Chemistry Techniques :
Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and increasing scalability.
Notes on Industrial Scale-Up
Industrial synthesis may employ continuous flow reactors with optimized conditions for each step, particularly for cyclopropanation and aminomethylation, to enhance efficiency and product purity.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol with structurally or functionally related compounds, highlighting key differences in molecular features, physicochemical properties, and applications:
Key Research Findings and Structural Insights
Ring Strain vs. Stability: The cyclopropane ring in the target compound introduces significant strain, enhancing reactivity compared to non-cyclic analogs like 1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol . However, this strain is mitigated by the electron-donating methoxy and amine groups, which stabilize the molecule during synthetic steps .
Functional Group Impact: The amine group in the target compound enables hydrogen bonding, a critical feature absent in 1-Cyclopropyl-1-methoxypropan-2-one . The methoxy group improves solubility in polar solvents compared to purely hydrocarbon-based cyclopropane derivatives .
Synthetic Utility: The target compound’s structure aligns with methodologies for synthesizing functionalized pyrroles, as demonstrated in cyclopropane ketone chemistry . Derivatives like N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide highlight the adaptability of the core structure for introducing sulfonamide moieties, which are prevalent in antimicrobial agents .
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring, an aminomethyl group, and a methoxypropan-1-ol moiety. This specific arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry and pharmacology. The compound's molecular formula is CHNO, with a molecular weight of 159.23 g/mol.
The biological activity of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The aminomethyl group facilitates the formation of hydrogen bonds and electrostatic interactions, enhancing the compound's binding affinity to target molecules. Additionally, the methoxypropan-1-ol moiety improves solubility and bioavailability, which are critical for therapeutic efficacy.
Key Interactions
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with polar residues in proteins.
- Electrostatic Interactions : These interactions can stabilize binding to negatively charged sites on enzymes or receptors.
- Conformational Rigidity : The cyclopropyl structure introduces strain that may enhance specificity in binding.
Biological Activity Overview
Research indicates that 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential inhibition of cancer cell proliferation.
- Neurotransmitter Modulation : Interaction studies indicate effects on neurotransmitter receptors, which may lead to neuroactive properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Experimental Data
- Antitumor Activity :
-
Binding Affinity Studies :
- Interaction studies utilizing molecular docking techniques revealed that the compound has a high binding affinity for certain neurotransmitter receptors. This suggests its potential as a therapeutic agent in treating neurological disorders .
-
Enzyme Interaction :
- The compound was tested for its ability to inhibit specific metabolic enzymes. Results indicated a dose-dependent inhibition pattern, highlighting its potential role in modulating metabolic pathways .
Comparative Analysis
To better understand the unique properties of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-ol | CHNO | Contains a branched alkyl chain; potentially alters biological activity |
| 2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol | CHNO | Similar methoxy group but different positional isomer |
| 3-(Aminomethyl)-3-methylcyclopropan-1-ol | CHNO | Lacks the methoxy group; differing polarity and reactivity |
The structural uniqueness of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol lies in its combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
